molecular formula C8H17NO B3388062 (1,4-Dimethylpiperidin-4-YL)methanol CAS No. 857383-97-2

(1,4-Dimethylpiperidin-4-YL)methanol

Cat. No.: B3388062
CAS No.: 857383-97-2
M. Wt: 143.23 g/mol
InChI Key: UDWZVJRTZQERAX-UHFFFAOYSA-N
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Description

(1,4-Dimethylpiperidin-4-YL)methanol is a chemical compound with the molecular formula C8H17NO. It is a derivative of piperidine, a six-membered heterocyclic amine. This compound is often used as a building block in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,4-Dimethylpiperidin-4-YL)methanol typically involves the reaction of piperidine derivatives with suitable reagents. One common method is the reduction of 1,4-dimethylpiperidin-4-one using a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reduction processes using similar reducing agents. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified using techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

(1,4-Dimethylpiperidin-4-YL)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: Further reduction can lead to the formation of different piperidine derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents like tetrahydrofuran.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide for converting the hydroxyl group to a halide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield 1,4-dimethylpiperidin-4-one, while substitution reactions can produce various halogenated derivatives.

Scientific Research Applications

(1,4-Dimethylpiperidin-4-YL)methanol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiproliferative effects.

    Medicine: Explored for its potential use in drug development, particularly in the design of piperidine-based pharmaceuticals.

    Industry: Utilized in the production of fine chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of (1,4-Dimethylpiperidin-4-YL)methanol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various physiological effects. The exact pathways involved can vary and are often the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-4-piperidinemethanol: Another piperidine derivative with similar structural features.

    4,4-Dimethylpiperidine: A related compound with different functional groups.

Uniqueness

(1,4-Dimethylpiperidin-4-YL)methanol is unique due to its specific substitution pattern and the presence of a hydroxyl group, which imparts distinct chemical and biological properties

Properties

IUPAC Name

(1,4-dimethylpiperidin-4-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO/c1-8(7-10)3-5-9(2)6-4-8/h10H,3-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDWZVJRTZQERAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCN(CC1)C)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

857383-97-2
Record name (1,4-dimethylpiperidin-4-yl)methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a stirred suspension of 1,4-dimethylpiperidine-4-carboxylic acid hydrogen chloride (1.00 g, 5.17 mmol) in tetrahydrofuran (18.9 mL) was added lithium tetrahydroaluminate (1.0N solution in tetrahydrofuran, 20.7 mL, 20.7 mmol) dropwise over 5 minutes. The reaction mixture was stirred at ambient temperature for 12 hours and then diluted with water (20 mL), basified to pH ˜12 by addition of sodium hydroxide pellets, and then diluted with diethyl ether (100 mL). The organic layer was separated, dried over sodium sulfate, filtered, and concentrated in vacuo to afford the title compound as a colorless oil (543 mg, 73%). 1H NMR (400 MHz, d6-DMSO) δ 4.44 (m, 1H), 3.12 (d, J=5.4, 2H), 2.50 (m, 2H), 2.39-2.31 (m, 2H), 2.13 (s, 3H), 2.12-2.09 (m, 1H), 1.42 (m, 2H), 1.16 (m, 2H), 0.82 (s, 3H).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
18.9 mL
Type
solvent
Reaction Step One
Quantity
20.7 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Five
Yield
73%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1,4-Dimethylpiperidin-4-YL)methanol
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